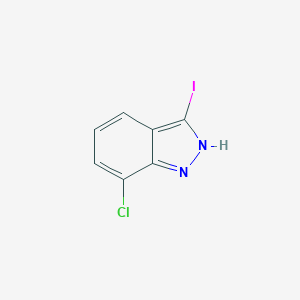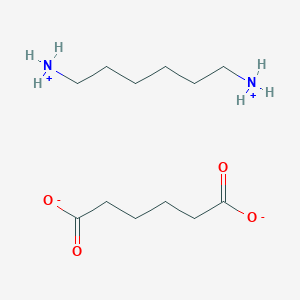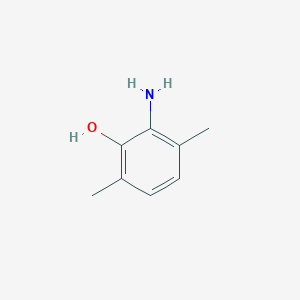
2-Amino-3,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,6-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties and applications. The compound is synthesized through a specific method and has been the subject of various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-Amino-3,6-dimethylphenol is still not fully understood. However, it is believed that the compound exerts its biological effects through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cellular signaling pathways. These mechanisms of action make the compound a promising candidate for the development of new therapeutic agents.
Biochemische Und Physiologische Effekte
2-Amino-3,6-dimethylphenol has been found to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and prevent the development of chronic diseases. Additionally, the compound has been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-3,6-dimethylphenol in lab experiments is its unique properties and applications. The compound has been found to have various biological activities, making it a valuable tool in the field of biochemistry and pharmacology. Additionally, the synthesis method for the compound is relatively simple and efficient, making it easy to obtain for research purposes.
However, there are also some limitations to using 2-Amino-3,6-dimethylphenol in lab experiments. One of the main limitations is its potential toxicity. The compound has been found to be toxic in high doses, which can limit its use in certain experiments. Additionally, the compound may have variable effects depending on the specific cell type or organism being studied, which can make it difficult to interpret results.
Zukünftige Richtungen
There are numerous future directions for the study of 2-Amino-3,6-dimethylphenol. One potential direction is the development of new therapeutic agents based on the compound's unique properties and mechanisms of action. Additionally, further research is needed to fully understand the compound's biological effects and potential toxicity. This research could lead to the development of new methods for the synthesis and purification of the compound, as well as new applications for its use in various fields of science.
Conclusion:
In conclusion, 2-Amino-3,6-dimethylphenol is a valuable compound in the field of organic chemistry and biochemistry. Its unique properties and applications have made it a valuable tool in scientific research, particularly in the study of various diseases. The compound's synthesis method is relatively simple and efficient, making it easy to obtain for research purposes. However, there are also some limitations to using the compound in lab experiments, including its potential toxicity and variable effects. Overall, further research is needed to fully understand the compound's biological effects and potential applications.
Synthesemethoden
The synthesis of 2-Amino-3,6-dimethylphenol is typically carried out through a chemical reaction between 2,6-dimethylphenol and nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium sulfite to produce the final product, 2-Amino-3,6-dimethylphenol. This method has been used in numerous studies and has been found to be a reliable and efficient way to synthesize the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,6-dimethylphenol has been widely used in scientific research due to its unique properties and applications. The compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a valuable tool in the field of biochemistry and pharmacology. The compound has been used in various studies to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17672-23-0 |
|---|---|
Produktname |
2-Amino-3,6-dimethylphenol |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-amino-3,6-dimethylphenol |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 |
InChI-Schlüssel |
CAMQCQPKZNSFND-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)O)N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)O)N |
Synonyme |
2-Amino-3,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



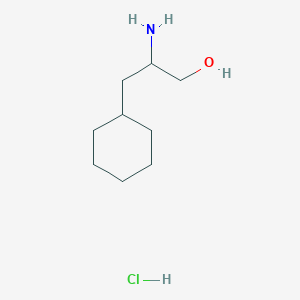
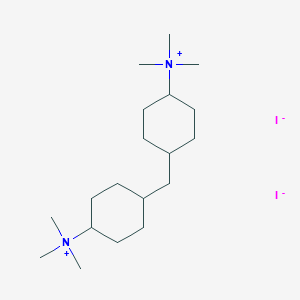
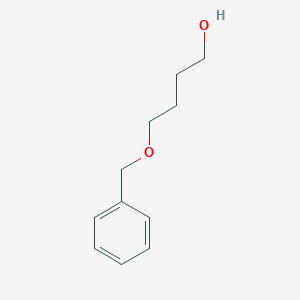

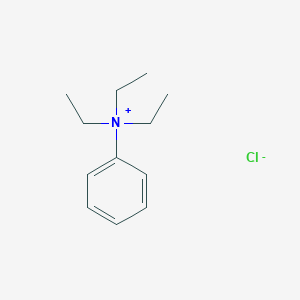
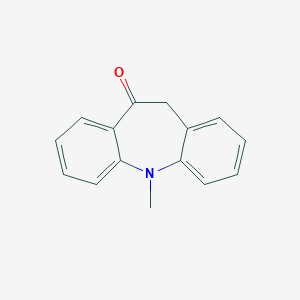
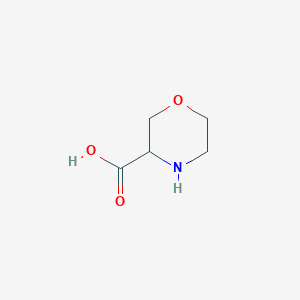
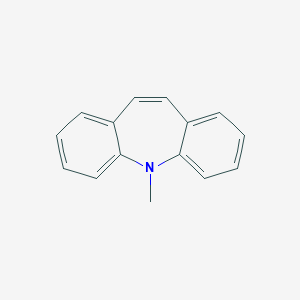
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
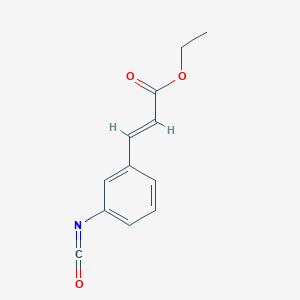
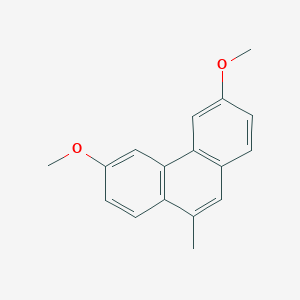
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
